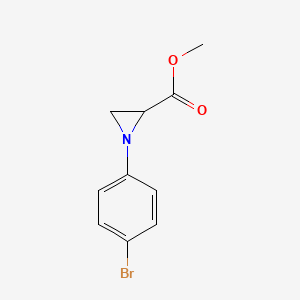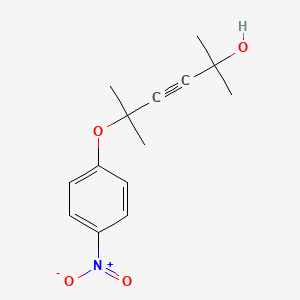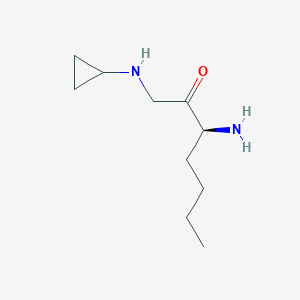
Methyl 1-(4-bromophenyl)aziridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 1-(4-bromophenyl)aziridine-2-carboxylate is a compound belonging to the aziridine family, characterized by a three-membered ring containing one nitrogen atom. This compound is notable for its high reactivity due to the strain in the aziridine ring. It has applications in various fields, including organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-bromophenyl)aziridine-2-carboxylate typically involves the reaction of 4-bromobenzylamine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the aziridine ring. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 1-(4-bromophenyl)aziridine-2-carboxylate undergoes several types of chemical reactions, including:
Nucleophilic Ring Opening: This is the most common reaction, where nucleophiles attack the aziridine ring, leading to ring opening and formation of various products.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Substitution Reactions: The bromine atom in the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Nucleophilic Ring Opening: Common nucleophiles include amines, alcohols, and thiols.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Nucleophilic Ring Opening: Produces a variety of amines, alcohols, and thiols depending on the nucleophile used.
Oxidation: Forms oxides or hydroxylated products.
Reduction: Results in the formation of amines.
Applications De Recherche Scientifique
Methyl 1-(4-bromophenyl)aziridine-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA and proteins.
Biological Studies: Used to study the mechanism of enzyme inhibition and protein interactions.
Industrial Applications: Employed in the synthesis of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 1-(4-bromophenyl)aziridine-2-carboxylate primarily involves the alkylation of nucleophilic sites in biological molecules. The strained aziridine ring is highly reactive and can open upon interaction with nucleophiles such as thiol groups in proteins, leading to the formation of covalent bonds. This alkylation can inhibit enzyme activity and disrupt protein function, making it a potential anticancer agent .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 1-(4-methylbenzenesulfonyl)aziridine-2-carboxylate
- Methyl (S)-(-)-N-Z-aziridine-2-carboxylate
- Aziridine-2-carboxamide
Uniqueness
Methyl 1-(4-bromophenyl)aziridine-2-carboxylate is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
866030-59-3 |
|---|---|
Formule moléculaire |
C10H10BrNO2 |
Poids moléculaire |
256.10 g/mol |
Nom IUPAC |
methyl 1-(4-bromophenyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C10H10BrNO2/c1-14-10(13)9-6-12(9)8-4-2-7(11)3-5-8/h2-5,9H,6H2,1H3 |
Clé InChI |
FOQIYFZPXZFOBS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1CN1C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Lithium, [[4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B12535334.png)
![2,5-Bis({10-[(furan-2-yl)methoxy]decyl}oxy)benzene-1,4-dicarboxylic acid](/img/structure/B12535340.png)



![4-[4-(Benzyloxy)-3-methoxyphenyl]-1-diazoniobut-1-en-2-olate](/img/structure/B12535373.png)
![N-[3-(3-Hydroxypropoxy)phenyl]acetamide](/img/structure/B12535379.png)

![3-[[(1R,2R)-2-(2-cyanoethylamino)-1,2-diphenylethyl]amino]propanenitrile](/img/structure/B12535391.png)
![1-Propanesulfonic acid, 3-[[2-(4-fluorophenyl)-1,1-dimethylethyl]amino]-](/img/structure/B12535399.png)

![1-(4-Chlorophenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12535416.png)
![Acetic acid--naphtho[2,3-b]thiophene-4,5-diol (2/1)](/img/structure/B12535418.png)
![3-[2-(3-Phenylprop-1-EN-1-YL)phenyl]prop-2-enoic acid](/img/structure/B12535426.png)
